4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane is an organic compound with the molecular formula C12H16BF3O2S. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane typically involves the reaction of 4-(trifluoromethyl)thiophen-2-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Boronic Acids: Formed upon oxidation.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: Used in the development of new materials, including polymers and electronic materials.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: Used as a reagent in the modification of biomolecules.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar in structure but lacks the trifluoromethyl group.
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane: Contains a benzo[b]thiophene ring instead of a thiophene ring.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
The presence of the trifluoromethyl group in 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in reactions requiring high efficiency and selectivity .
Properties
Molecular Formula |
C11H14BF3O2S |
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Molecular Weight |
278.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H14BF3O2S/c1-9(2)10(3,4)17-12(16-9)8-5-7(6-18-8)11(13,14)15/h5-6H,1-4H3 |
InChI Key |
JYLMDHZONWAAIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(F)(F)F |
Origin of Product |
United States |
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